molecular formula C8H10BrNO3 B13069115 3-Amino-3-(5-bromofuran-2-yl)butanoic acid

3-Amino-3-(5-bromofuran-2-yl)butanoic acid

Katalognummer: B13069115
Molekulargewicht: 248.07 g/mol
InChI-Schlüssel: WBADFYHCYLPWAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(5-bromofuran-2-yl)butanoic acid is an organic compound with the molecular formula C₈H₁₀BrNO₃ and a molecular weight of 248.07 g/mol . This compound is characterized by the presence of an amino group, a brominated furan ring, and a butanoic acid moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(5-bromofuran-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(5-bromofuran-2-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Amino-3-(5-bromofuran-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies on the molecular pathways involved are ongoing .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-3-(5-chlorofuran-2-yl)butanoic acid
  • 3-Amino-3-(5-iodofuran-2-yl)butanoic acid
  • 3-Amino-3-(5-methylfuran-2-yl)butanoic acid

Uniqueness

Compared to similar compounds, 3-Amino-3-(5-bromofuran-2-yl)butanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications .

Eigenschaften

Molekularformel

C8H10BrNO3

Molekulargewicht

248.07 g/mol

IUPAC-Name

3-amino-3-(5-bromofuran-2-yl)butanoic acid

InChI

InChI=1S/C8H10BrNO3/c1-8(10,4-7(11)12)5-2-3-6(9)13-5/h2-3H,4,10H2,1H3,(H,11,12)

InChI-Schlüssel

WBADFYHCYLPWAY-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)O)(C1=CC=C(O1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.